molecular formula C14H14BNO4 B11744449 [3-(4-Methoxybenzamido)phenyl]boronic acid

[3-(4-Methoxybenzamido)phenyl]boronic acid

Cat. No.: B11744449
M. Wt: 271.08 g/mol
InChI Key: QWTRSDNFMMOZOR-UHFFFAOYSA-N
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Description

[3-(4-Methoxybenzamido)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxybenzamido group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxybenzamido)phenyl]boronic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methoxybenzoic acid with an amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Borylation: The next step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxybenzamido)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: The methoxy group on the benzamido moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

[3-(4-Methoxybenzamido)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of [3-(4-Methoxybenzamido)phenyl]boronic acid involves its interaction with various molecular targets:

    Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity.

    Protein Interactions: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.

    Cellular Pathways: In biological systems, the compound may influence cellular pathways by modulating the activity of enzymes and proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.

    4-Methoxyphenylboronic Acid: Similar to [3-(4-Methoxybenzamido)phenyl]boronic acid but lacks the benzamido group.

    Benzamido Phenylboronic Acid: Similar structure but may have different substituents on the phenyl ring.

Uniqueness

    Functional Groups: The presence of both the methoxybenzamido and boronic acid groups in this compound imparts unique chemical properties, making it more versatile in various applications.

    Reactivity: The compound’s ability to undergo multiple types of reactions, including coupling, oxidation, and substitution, enhances its utility in organic synthesis and research.

Properties

Molecular Formula

C14H14BNO4

Molecular Weight

271.08 g/mol

IUPAC Name

[3-[(4-methoxybenzoyl)amino]phenyl]boronic acid

InChI

InChI=1S/C14H14BNO4/c1-20-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-9,18-19H,1H3,(H,16,17)

InChI Key

QWTRSDNFMMOZOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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